molecular formula C24H20N4O B1584857 Sudan Red B CAS No. 3176-79-2

Sudan Red B

Cat. No. B1584857
CAS RN: 3176-79-2
M. Wt: 380.4 g/mol
InChI Key: NHXXLZBKTKNTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sudan Red B, also known as Solvent Red 19, Ceres Red 7B, Fat Red 7B, and other names, is a red diazo dye . It is used in biology for staining and in industry as one of the fuel dyes . It is effectively used to stain lipids and is used to indicate the presence of suberin in cell walls .


Molecular Structure Analysis

Chemically, Sudan Red B is N-ethyl-1-[[p-(phenylazo)phenyl]azo]-2-naphthalenamine . It is soluble in oils and insoluble in water .


Chemical Reactions Analysis

Sudan Red B has been used in various studies, including those involving Raman spectroscopy and high-performance liquid chromatography . It has also been used in studies involving magnetic solid-phase extraction .


Physical And Chemical Properties Analysis

Sudan Red B is a non-fluorescent stain . It is soluble in oils and insoluble in water . Its molecular formula is C24H21N5 and its molar mass is 379.467 g·mol−1 .

Scientific Research Applications

1. Determination of Sudan Red Contaminants in Water Samples

  • Summary of Application: Sudan Red dyes are widely used as color additions in various fields. Due to their potential carcinogenicity and large consumption, they have absorbed much more attention and become a research hot topic .
  • Methods of Application: This research described a new method based on magnetic Fe@NiAl-layered double hydroxides for enrichment of Sudan Red dyes in combination with high-performance liquid chromatography .
  • Results: The as-prepared magnetic Fe@NiAl-layered double hydroxides (Fe@NiAl-LDHs) exhibited good adsorption capacity for Sudan Red dyes, and could be used as an effective adsorbent for preconcentration of three Sudan Red dyes from environmental water samples .

2. Optical Limiting Properties of Sudan Red B

  • Summary of Application: The optical limiting performance of Sudan Red B is described in solution and in the solid state .
  • Methods of Application: The measurements were performed using a cw solid state laser. Parameters of optical limiting properties such as the threshold and saturated values can be engineered by modifying the parameters of the set-up and the concentration of the sample .
  • Results: It has been found that the limiting efficiency for Sudan Red B doped polymerthyl methacrylate (PMMA) is better than in Sudan Red B in the solvent toluene sample .

3. Staining of Lipids

  • Summary of Application: Sudan dyes are used for staining of lipids for visualization and analytical purpose .

4. Identification and Estimation of Non-Permitted Food Colours

  • Summary of Application: Sudan Red B is used in the identification and estimation of non-permitted food colours .
  • Methods of Application: The development of plates was performed in a TLC jar with benzene, hexane and acetic acid (40:60:2) for Sudan .

5. Electrochemical Sensor for Food Safety

  • Summary of Application: Sudan Red B is used in the development of an electrochemical sensor for food safety .
  • Methods of Application: The AgNPs/m-SSN electrode was fabricated following a final cleaning and drying process under a nitrogen flow .

6. Adsorption of Sudan Dyes from Food and Plants

  • Summary of Application: This study uses phosphoric acid activation and carbonization processes to create Nelumbinis stamen activated carbon (NSAC) from food waste precursors in a single step .

properties

IUPAC Name

1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16-6-5-8-19(14-16)25-27-22-12-11-20(15-17(22)2)26-28-24-21-9-4-3-7-18(21)10-13-23(24)29/h3-15,29H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXXLZBKTKNTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016720, DTXSID60863118
Record name C.I. Solvent Red 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-{3-Methyl-4-[(3-methylphenyl)diazenyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60863118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sudan Red B

CAS RN

3176-79-2
Record name Solvent Red 25
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3176-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solvent Red 25
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003176792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudan Red B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name C.I. Solvent Red 25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[3-methyl-4-[(3-methylphenyl)azo]phenyl]azo]-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT RED 25
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FF2354A0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudan Red B
Reactant of Route 2
Reactant of Route 2
Sudan Red B
Reactant of Route 3
Reactant of Route 3
Sudan Red B
Reactant of Route 4
Reactant of Route 4
Sudan Red B
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Sudan Red B
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sudan Red B

Citations

For This Compound
443
Citations
QMA Hassan, RKH Manshad - Optical and Quantum Electronics, 2015 - Springer
… spectra for the sudan red B dye in solvent toluene and the sudan red B doped PMMA film … The optical absorption for the sudan red B in the solvent toluene and for sudan red B doped …
Number of citations: 39 link.springer.com
MA Rauf, Z Akhter, S Kanwal - Dyes and pigments, 2004 - Elsevier
… A representative azo dye by the name of Sudan Red B, was used as a complexing reagent for Ni and Co ions. Photometric method was used to monitor the metal to ligand formation. …
Number of citations: 13 www.sciencedirect.com
MA Rauf, Z Akhter, S Kanwal - Dyes and pigments, 2005 - Elsevier
… The present study concerns with the complexation of Sudan Red B {benzene(3′-methyl) azo-p-phenyl(3-methyl)azo-2 napthol} with Cu 2+ and Cr 3+ . The conditions favorable to the …
Number of citations: 9 www.sciencedirect.com
MA Rauf, Z Akhter, S Kanwal - Journal of trace and microprobe …, 2008 - Taylor & Francis
… The present study concerns with the complexation of Sudan Red B {Benzene(3′-methyl)azo-p-phenyl(3-methyl)azo-2 napthol} with Co 2+ and Ni 2+ . The conditions favorable to …
Number of citations: 7 www.tandfonline.com
HXL Volpe, AM Vacari, ACP Veiga, SR Viel… - Boletín de Sanidad …, 2009 - cabdirect.org
The objective of this work was to evaluate the biology of Diatraea saccharalis fed on artificial diet containing different concentrations of Sudan B Red dye (100, 200, 300 and 400 ppm) …
Number of citations: 1 www.cabdirect.org
A Sannino, S Savini - ACS Food Science & Technology, 2020 - ACS Publications
… , rhodamine B, Sudan black B, Sudan I, Sudan III, Sudan orange G, and Sudan red G) and Sudan IV-d 6 (for normalizing the areas of Sudan II, Sudan IV, Sudan red 7B, and Sudan red B…
Number of citations: 6 pubs.acs.org
F Marahel, M Ghaedi, SN Kokhdan - Fresenius Environmental …, 2012 - tarjomefa.com
In this research adsorption and removal of Sudan red 7B (SR7B) from aqueous solution using silver nanoparticle loaded on activated carbon (Ag-NP-AC) has been investigated. …
Number of citations: 24 tarjomefa.com
CF Tsai, CH Kuo, DYC Shih - Journal of food and drug analysis, 2015 - Elsevier
… FCF, Fast Green FCF, Brilliant Blue FCF, Allura Red AC, Amaranth, Sudan II, Sudan IV, Dimethyl Yellow, Fast Garnet GBC, Para Red, Sudan Orange G, Sudan Red 7B, Sudan Red B …
Number of citations: 123 www.sciencedirect.com
H Sun, F Wang, L Ai - Journal of chromatography A, 2007 - Elsevier
… relative shorter, but Sudan IV and Sudan Red B were not separated under any gradient … Sudan Red B. The excellent separation of all compounds including Sudan IV and Sudan Red B …
Number of citations: 122 www.sciencedirect.com
A Al Tamim, M AlRabeh, A Al Tamimi, A AlAjlan… - Arabian Journal of …, 2020 - Elsevier
… Additionally, Sudan III, Sudan IV, Sudan Orange G and Sudan Red B LOD and LOQ significantly improved using Qtrap mass analyzer compared to the triple quadrupole used by Tsai et …
Number of citations: 27 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.